Cyclic leucine enkephalin
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Overview
Description
Cyclic leucine enkephalin is a synthetic analog of leucine enkephalin, an endogenous opioid peptide. Leucine enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, naturally found in the brains of many animals, including humans . It plays a crucial role in modulating pain and other physiological processes by binding to opioid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclic leucine enkephalin involves creating a cyclic structure to enhance its stability and bioavailability. One common method is solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The cyclic structure is achieved by introducing a bridge, such as an ethylene bridge, to replace the intramolecular hydrogen bond found in the linear form .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Cyclic leucine enkephalin undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bridges if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Cyclic leucine enkephalin has a wide range of applications in scientific research:
Mechanism of Action
Cyclic leucine enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu receptors . These receptors are part of the G-protein-coupled receptor (GPCR) family and are located in the central and peripheral nervous systems. Upon binding, this compound activates intracellular signaling pathways, leading to analgesic and other physiological effects .
Comparison with Similar Compounds
Leucine Enkephalin: The linear form of the peptide with similar receptor binding properties but lower stability.
Methionine Enkephalin: Another endogenous opioid peptide with a similar structure but containing methionine instead of leucine.
D-Ala2, D-Leu5-Enkephalin: A synthetic analog with enhanced stability and selectivity for delta opioid receptors.
Uniqueness: Cyclic leucine enkephalin is unique due to its cyclic structure, which enhances its metabolic stability and bioavailability compared to its linear counterparts. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
79525-56-7 |
---|---|
Molecular Formula |
C38H56N8O7 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
(3S,6S,9S,12S,15S)-6,9-bis(4-aminobutyl)-15-benzyl-3-[(4-hydroxyphenyl)methyl]-12-(2-methylpropyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C38H56N8O7/c1-24(2)20-30-37(52)44-28(12-6-8-18-39)35(50)43-29(13-7-9-19-40)36(51)46-31(22-26-14-16-27(47)17-15-26)34(49)41-23-33(48)42-32(38(53)45-30)21-25-10-4-3-5-11-25/h3-5,10-11,14-17,24,28-32,47H,6-9,12-13,18-23,39-40H2,1-2H3,(H,41,49)(H,42,48)(H,43,50)(H,44,52)(H,45,53)(H,46,51)/t28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
IGAGSIVYOPTBPJ-XDIGFQIYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN |
Origin of Product |
United States |
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